2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene
Overview
Description
2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene is an organic compound belonging to the class of naphthalene derivatives. This compound is characterized by the presence of two methoxy groups at the 2 and 7 positions, and two 12-bromododecylthio groups at the 3 and 6 positions on the naphthalene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene typically involves multiple steps:
Starting Material: The synthesis begins with naphthalene as the core structure.
Thioether Formation: The 12-bromododecylthio groups are introduced via a thioetherification reaction. This involves the reaction of 12-bromododecylthiol with the naphthalene derivative under basic conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the methoxylation and thioetherification reactions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Hydrogenated Derivatives: Resulting from reduction reactions.
Substituted Naphthalenes: Produced through nucleophilic substitution reactions.
Scientific Research Applications
2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethoxy-3,6-bis(12-chlorododecylthio)-naphthalene: Similar structure but with chlorine atoms instead of bromine.
2,7-Dimethoxy-3,6-bis(12-iodododecylthio)-naphthalene: Similar structure but with iodine atoms instead of bromine.
2,7-Dimethoxy-3,6-bis(12-methyldodecylthio)-naphthalene: Similar structure but with methyl groups instead of bromine.
Uniqueness
2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene is unique due to the presence of bromine atoms, which can impart distinct chemical reactivity and biological activity compared to its analogs with different halogen or alkyl substituents.
Properties
IUPAC Name |
2,7-bis(12-bromododecylsulfanyl)-3,6-dimethoxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58Br2O2S2/c1-39-33-27-31-28-34(40-2)36(42-26-22-18-14-10-6-4-8-12-16-20-24-38)30-32(31)29-35(33)41-25-21-17-13-9-5-3-7-11-15-19-23-37/h27-30H,3-26H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHSTALLYCIUIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1SCCCCCCCCCCCCBr)SCCCCCCCCCCCCBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58Br2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206606 | |
Record name | 2,7-Bis[(12-bromododecyl)thio]-3,6-dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101206606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883523-03-3 | |
Record name | 2,7-Bis[(12-bromododecyl)thio]-3,6-dimethoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883523-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Bis[(12-bromododecyl)thio]-3,6-dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101206606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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